n,n-Dodecamethylenebisacrylamide n,n-Dodecamethylenebisacrylamide
Brand Name: Vulcanchem
CAS No.: 17447-10-8
VCID: VC21067996
InChI: InChI=1S/C18H32N2O2/c1-3-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16-20-18(22)4-2/h3-4H,1-2,5-16H2,(H,19,21)(H,20,22)
SMILES: C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C
Molecular Formula: C18H32N2O2
Molecular Weight: 308.5 g/mol

n,n-Dodecamethylenebisacrylamide

CAS No.: 17447-10-8

Cat. No.: VC21067996

Molecular Formula: C18H32N2O2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

n,n-Dodecamethylenebisacrylamide - 17447-10-8

Specification

CAS No. 17447-10-8
Molecular Formula C18H32N2O2
Molecular Weight 308.5 g/mol
IUPAC Name N-[12-(prop-2-enoylamino)dodecyl]prop-2-enamide
Standard InChI InChI=1S/C18H32N2O2/c1-3-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16-20-18(22)4-2/h3-4H,1-2,5-16H2,(H,19,21)(H,20,22)
Standard InChI Key QHQMBOKYHCJVKF-UHFFFAOYSA-N
SMILES C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C
Canonical SMILES C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

n,n-Dodecamethylenebisacrylamide consists of two acrylamide groups connected by a twelve-carbon methylene chain. This long aliphatic bridge distinguishes it from more common bisacrylamides and influences its chemical behavior. The molecular structure can be visualized as two acrylamide units with their nitrogen atoms connected by a dodecamethylene chain, creating a symmetrical molecule with reactive vinyl groups at both ends.

Physical and Chemical Properties

The compound possesses specific physical and chemical properties that determine its behavior in various applications. These properties are summarized in the following table:

PropertyValueNotes
CAS Number17447-10-8Unique identifier in chemical databases
Molecular FormulaC₁₈H₃₂N₂O₂Contains 18 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms
Molecular Weight308.459 g/molSignificantly higher than N,N'-methylenebisacrylamide (154.17 g/mol)
AppearanceSolid at room temperatureBased on typical properties of similar compounds
DensityNot AvailableData not provided in the search results
Melting PointNot AvailableData not provided in the search results
Boiling PointNot AvailableData not provided in the search results
Log P4.2736Indicates higher lipophilicity compared to shorter-chain bisacrylamides
Polar Surface Area (PSA)58.2Reflects the molecule's hydrogen bonding potential
Exact Mass308.246Useful for mass spectrometric identification

The compound's relatively high LogP value of 4.2736 suggests significant lipophilicity, which would affect its solubility characteristics, potentially making it less soluble in water but more soluble in organic solvents compared to shorter-chain bisacrylamides.

Synthesis and Production Methods

Purification and Quality Control

The purification process would likely involve recrystallization from appropriate solvents to achieve the desired purity for research or industrial applications. Quality control measures might include:

  • Melting point determination

  • Spectroscopic analysis (NMR, IR, mass spectrometry)

  • Chromatographic purity assessment

  • Elemental analysis to confirm the molecular formula

Related Compounds and Comparative Analysis

Structural Analogs

n,n-Dodecamethylenebisacrylamide belongs to a family of bisacrylamide cross-linkers that vary in the length of the alkyl chain connecting the two acrylamide groups. The most extensively studied and widely used member of this family is N,N'-methylenebisacrylamide (CAS: 110-26-9), which has just one methylene group connecting the acrylamide units.

A comparative analysis of key properties is presented in the following table:

Propertyn,n-DodecamethylenebisacrylamideN,N'-Methylenebisacrylamide
CAS Number17447-10-8110-26-9
Molecular FormulaC₁₈H₃₂N₂O₂C₇H₁₀N₂O₂
Molecular Weight308.459 g/mol154.17 g/mol
LogP4.2736Lower (more hydrophilic)
Cross-link SpacingLong (12 carbon units)Short (1 carbon unit)
Primary ApplicationsSpecialized cross-linkingGeneral-purpose cross-linking in PAGE gels
Water SolubilityLikely limited due to hydrophobicity10 mg/mL (64.86 mM)

Functional Comparison

The functional differences between n,n-dodecamethylenebisacrylamide and shorter-chain analogs like N,N'-methylenebisacrylamide would be significant. N,N'-methylenebisacrylamide is widely used in polyacrylamide gel electrophoresis (PAGE) and serves as a cross-linker for precise, critical PAGE gels. It creates relatively rigid structures with small pore sizes appropriate for protein and nucleic acid separation.

In contrast, n,n-dodecamethylenebisacrylamide would likely create more flexible networks with larger pore sizes, potentially making it useful for:

  • Separation of larger macromolecules or nanoparticles

  • Development of materials with controlled release properties

  • Creation of hydrogels with unique mechanical profiles

  • Applications requiring hydrophobic domains within a cross-linked structure

Current Research Landscape and Future Directions

Research Status

The research landscape for n,n-dodecamethylenebisacrylamide appears to be less developed compared to more common bisacrylamide compounds. The limited information available in the search results suggests that this compound may represent an underexplored area in polymer chemistry with potential for new applications.

Recent advances in polymer science, particularly the development of more sophisticated cross-linking methodologies, suggest potential areas where this compound might find application:

  • The growing interest in carbene-insertable cross-linkers for aliphatic polymers, as indicated in search result , points to potential applications where n,n-dodecamethylenebisacrylamide might serve as a precursor or model compound.

  • The long alkyl chain of n,n-dodecamethylenebisacrylamide makes it potentially relevant to research on cross-linking of low-functionality polymers, an area described as a "long-standing challenge to the field" in the literature.

Future Research Directions

Several promising research directions for n,n-dodecamethylenebisacrylamide include:

  • Investigation of its use in creating hydrogels with unique mechanical and swelling properties

  • Exploration of its potential in drug delivery systems, where the hydrophobic chain might facilitate interaction with lipophilic drugs

  • Development of specialized chromatographic media for separation of complex biomolecules

  • Application in smart materials responding to changes in temperature or solvent environment

  • Incorporation into composite materials to enhance interfacial properties

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